Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-amino-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)6-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXABXFUHWOHYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728633 | |
| Record name | Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924309-79-5 | |
| Record name | Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Amino 3 Trifluoromethyl Phenyl Acetate
Strategic Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate, the primary disconnections involve the ester linkage, the amino group, and the trifluoromethyl group.
The most logical initial disconnection is the ester bond (C-O) , leading back to [4-amino-3-(trifluoromethyl)phenyl]acetic acid and ethanol (B145695). This simplifies the target to a substituted phenylacetic acid derivative.
A subsequent disconnection targets the amino group (C-N) . A common and effective strategy is to derive the amino group from the reduction of a nitro group. This leads to the precursor [4-nitro-3-(trifluoromethyl)phenyl]acetic acid. This approach is advantageous as the nitro group is a strong deactivator, which can influence the regioselectivity of other synthetic steps.
The final key disconnection involves the trifluoromethyl group (C-CF3) . Introducing this moiety can be challenging and is often a crucial step in the synthesis. This disconnection leads back to a simpler aromatic precursor, such as 4-nitrophenylacetic acid, which would then require a trifluoromethylation step.
Alternatively, the synthesis can begin with a molecule already containing the trifluoromethyl group, such as 3-(trifluoromethyl)aniline (B124266) or 3-(trifluoromethyl)toluene. The remaining functional groups (amino/nitro and the acetic acid side chain) are then introduced in subsequent steps. This latter approach is often more practical due to the availability of trifluoromethylated starting materials.
Detailed Investigation of Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be explored. These pathways primarily differ in the sequence of introducing the key functional groups.
The final step in many synthetic routes to this compound is the esterification of [4-amino-3-(trifluoromethyl)phenyl]acetic acid. Several methods are available for this transformation.
The Fischer-Speier esterification is a classic and widely used method involving the reaction of the carboxylic acid with an excess of alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation. masterorganicchemistry.com
Another effective method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol. nih.gov This system provides a convenient and mild route for the preparation of amino acid esters, affording good to excellent yields at room temperature. nih.gov Other reagents like thionyl chloride in alcohol can also be employed, which first converts the carboxylic acid to an acyl chloride that subsequently reacts with the alcohol. nih.gov
| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux, removal of water | Low cost of reagents, suitable for large scale | Reversible reaction, requires excess alcohol, harsh conditions |
| Trimethylchlorosilane | Ethanol, TMSCl | Room Temperature | Mild conditions, high yields | TMSCl is moisture sensitive |
| Thionyl Chloride | Ethanol, SOCl₂ | 0 °C to Room Temperature | High reactivity, good yields | Generates HCl and SO₂ as byproducts |
A common strategy involves the nitration of a suitable precursor followed by the reduction of the resulting nitro group. For instance, the synthesis can start from m-(trifluoromethyl)aniline. The amino group is first protected, typically by acetylation with acetyl chloride or acetic anhydride, to form m-trifluoromethyl acetanilide (B955). google.com This step is crucial to control the regioselectivity of the subsequent nitration and to prevent oxidation of the amino group.
Nitration of m-trifluoromethyl acetanilide with a mixture of concentrated nitric acid and sulfuric acid introduces the nitro group predominantly at the para position relative to the activating acetamido group, yielding 4-nitro-3-trifluoromethyl acetanilide. google.com The acetyl protecting group is then removed by hydrolysis under acidic or basic conditions to give 4-nitro-3-(trifluoromethyl)aniline. google.comchemicalbook.com
The subsequent reduction of the nitro group to an amine must be chemoselective, leaving the trifluoromethyl group intact. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. Other common reducing systems include metals in acidic media, such as iron, tin, or zinc in hydrochloric acid. researchgate.net These methods are generally effective for the selective reduction of aromatic nitro groups. researchgate.net
| Reducing Agent/System | Conditions | Selectivity | Notes |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | High for nitro group reduction | Common industrial method, clean reaction |
| Fe, HCl | Aqueous Ethanol, Reflux | Excellent for nitro group reduction | Cost-effective, robust |
| SnCl₂·2H₂O | Ethanol, Reflux | Good for selective reduction | Milder than Fe/HCl, often used in lab scale |
| Na₂S₂O₄ | Aqueous solution | Mild, can be selective | Can sometimes lead to over-reduction |
The introduction of the trifluoromethyl (CF₃) group is a pivotal step in the synthesis of many modern pharmaceuticals and agrochemicals. This is due to the unique properties that the CF₃ group imparts to a molecule, such as increased metabolic stability, lipophilicity, and binding affinity. Various methods have been developed for trifluoromethylation, which can be broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring. These reagents are typically hypervalent iodine compounds or sulfonium (B1226848) salts. chem-station.com
Togni's reagents (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and its derivatives) are versatile and widely used for the electrophilic trifluoromethylation of a broad range of substrates, including phenols, anilines, and heterocycles. brynmawr.edu The reaction often proceeds under mild conditions, sometimes requiring a catalyst such as a copper or palladium salt.
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts. chem-station.com They are powerful electrophilic trifluoromethylating agents capable of reacting with a variety of nucleophiles, including carbanions and electron-rich aromatic compounds. chem-station.com
| Reagent | Structure Type | Typical Substrates |
| Togni's Reagent I | Hypervalent Iodine | Phenols, Anilines, β-ketoesters |
| Umemoto's Reagent | S-(trifluoromethyl)dibenzothiophenium salt | Aromatic and Heteroaromatic compounds, Enolates |
| Yagupolskii-Umemoto Reagent | Se-(trifluoromethyl)dibenzoselenophenium salt | Thiophenols, Anilines |
Nucleophilic trifluoromethylation involves the transfer of a "CF₃⁻" equivalent to an electrophilic substrate. The most well-known reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃) , often referred to as the Ruppert-Prakash reagent . acs.org In the presence of a fluoride (B91410) source or a suitable activator, TMSCF₃ can trifluoromethylate a wide range of electrophiles, including aldehydes, ketones, and esters. beilstein-journals.org
Another important source for nucleophilic trifluoromethylation is fluoroform (HCF₃) , a potent greenhouse gas that can be deprotonated to generate the trifluoromethyl anion. beilstein-journals.org The combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent system has been shown to be effective for the trifluoromethylation of carbonyl compounds. beilstein-journals.org
These nucleophilic methods are particularly useful for introducing the CF₃ group onto a carbonyl carbon, which can then be further transformed. For the synthesis of the target molecule, a precursor containing an aryl halide could potentially undergo a copper-catalyzed nucleophilic trifluoromethylation.
| Reagent/System | Source of "CF₃⁻" | Typical Substrates |
| Ruppert-Prakash Reagent (TMSCF₃) | Trimethyl(trifluoromethyl)silane | Aldehydes, Ketones, Esters, Imines |
| Fluoroform (HCF₃) / Base | Fluoroform | Carbonyl compounds |
| CF₃I / Metal | Trifluoromethyl iodide | Aryl halides (via cross-coupling) |
Introduction of the Trifluoromethyl Group via Contemporary Fluorination Reagents and Methodologies
Radical Trifluoromethylation Strategies
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. researchgate.net The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a drug candidate. advanceseng.comnih.gov Radical trifluoromethylation has emerged as a powerful and direct method for installing this crucial functional group, often allowing for late-stage functionalization of complex molecules. researchgate.netrsc.org
These strategies typically involve the generation of a trifluoromethyl radical (•CF3), which is a highly reactive, electrophilic species. wikipedia.org This radical can then add to arenes or heteroarenes, a key step in forming compounds like this compound. princeton.edu A variety of reagents and methods have been developed to generate the •CF3 radical under different conditions.
Common sources for generating trifluoromethyl radicals include:
Sodium trifluoromethanesulfinate (CF3SO2Na or Langlois' reagent) : This is a cost-effective and stable reagent that can generate •CF3 radicals under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide in the presence of a metal catalyst. nih.govmst.eduresearchgate.net
Hypervalent Iodine Reagents (e.g., Togni's reagents) : These electrophilic trifluoromethylating agents can generate •CF3 radicals through single electron transfer, often facilitated by transition metals or photoredox catalysts. researchgate.net
Trifluoroiodomethane (CF3I) : This gaseous reagent can serve as a •CF3 source under photochemical conditions or in the presence of a radical initiator like triethylborane. wikipedia.org
Recent advancements have focused on milder and more sustainable methods for radical generation. Visible-light photoredox catalysis, in particular, has gained prominence. advanceseng.com This technique uses a photocatalyst that, upon absorbing visible light, can initiate an electron transfer process to generate the trifluoromethyl radical from a suitable precursor under ambient temperature, offering high functional group tolerance. princeton.edu Catalyst-free methods that utilize light to directly induce the formation of alkyl radicals are also being explored. nih.gov
| Reagent | Typical Initiator/Catalyst | Key Advantages | Considerations |
|---|---|---|---|
| Trifluoroiodomethane (CF3I) | UV light, Triethylborane | Early, well-established method | Gaseous reagent, Montreal Protocol restrictions on related compounds wikipedia.org |
| Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Oxidants (e.g., t-BuOOH), Metal catalysts (e.g., Cu(I)) nih.gov | Inexpensive, stable, solid reagent mst.eduresearchgate.net | Requires a stoichiometric oxidant |
| Togni's Reagents | Photoredox catalysts (e.g., Ru(bpy)3Cl2), Transition metals researchgate.net | High reactivity, broad scope | Relatively expensive |
| Bis(trifluoroacetyl) peroxide | Thermal decomposition | Generates •CF3 radical directly | Potentially explosive, requires careful handling |
Palladium-Catalyzed Cross-Coupling Reactions in Related Synthesis
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are integral to constructing the core structures of many complex molecules, and their principles can be readily applied to the synthesis of precursors for this compound.
While direct trifluoromethylation is one approach, an alternative strategy involves coupling an already trifluoromethylated building block with another fragment. For instance, a key bond-forming step in a hypothetical synthesis could be:
Suzuki-Miyaura Coupling : Reacting an aryl boronic acid or ester with an aryl halide. For example, coupling 3-bromo-4-aminotoluene with a source of the ethyl acetate (B1210297) moiety.
Buchwald-Hartwig Amination : Forming the C-N bond by coupling an aryl halide with an amine. This could be used to introduce the amino group if the aromatic ring is functionalized at a later stage. organic-chemistry.org
Sonogashira Coupling : Coupling a terminal alkyne with an aryl halide, which could then be further elaborated to the ethyl acetate side chain. organic-chemistry.org
| Reaction Type | Example Substrates | Catalyst/Ligand System | Typical Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd2(dba)3 / SPhos | Base (e.g., Cs2CO3), Toluene | organic-chemistry.org |
| Buchwald-Hartwig | Aryl Nonaflate + Aniline (B41778) | Pd2(dba)3 / XPhos | Base (e.g., Cs2CO3), Toluene | organic-chemistry.org |
| Sonogashira | Aryl Nonaflate + Phenylacetylene | PdCl2(PPh3)2 / CuI | Base (e.g., Et3N), MeCN | organic-chemistry.org |
| C-O Coupling | Aryl Bromide + Fluorinated Alcohol | tBuBrettPhos Pd G3 | Base (e.g., Cs2CO3), Toluene | nih.gov |
| Carbonylative Coupling | Aryl Fluorosulfate + Aryl Formate | Pd(OAc)2 / XantPhos | Base (e.g., Et3N), DMF | nih.gov |
Exploration of Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and enhance safety. In the synthesis of specialty chemicals like this compound, optimizing for sustainability is as important as optimizing for yield. Key areas of focus include the development of sustainable catalysts, judicious solvent selection, and maximizing atom economy. jk-sci.comacs.org
Catalyst Development for Enhanced Sustainability
A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts reduce waste by being used in small amounts and being recyclable. The development of sustainable catalysts for trifluoromethylation and related reactions is an active area of research. researchgate.net
Advancements include:
Metal-Free Catalysis : The use of simple organic molecules as photocatalysts, such as diacetyl, offers a more economical and sustainable alternative to traditional organometallic catalysts for certain transformations. mst.edu
Earth-Abundant Metal Catalysts : While palladium is highly effective, its cost and toxicity are concerns. Research into catalysts based on more abundant metals like copper and iron is growing. nih.govacs.org Copper, for example, can catalyze a wide range of trifluoromethylation reactions. nih.gov
Photocatalysis : As mentioned earlier, visible-light photocatalysis is inherently a greener approach. It often allows reactions to proceed at room temperature, reducing energy consumption and avoiding the harsh conditions that can lead to side products. advanceseng.com
Solvent Selection and Minimization Strategies
Solvents constitute the majority of waste in pharmaceutical and fine chemical manufacturing. jk-sci.com Therefore, careful solvent selection is crucial for green synthesis. Traditional solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents are effective but pose significant environmental, health, and safety risks. jk-sci.comwhiterose.ac.uk
| Classification | Recommended Solvents | Problematic Solvents | Hazardous Solvents |
|---|---|---|---|
| Examples | Water, Ethanol, 2-Propanol, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Toluene, Heptane, Acetonitrile (B52724), Cyclohexane | Benzene (B151609), Dioxane, Diethyl Ether, Dichloromethane (DCM), NMP, DMF jk-sci.comwhiterose.ac.uk |
The ideal approach is to minimize solvent use altogether or to choose solvents that are renewable, biodegradable, and have low toxicity. vapourtec.com Water is an excellent green solvent for certain reactions, and its hydrophobic effect can even be harnessed to promote specific transformations. rsc.org Bio-derived solvents like 2-MeTHF (derived from carbohydrates) are seen as preferable replacements for ethers like THF and diethyl ether. whiterose.ac.uk
Atom Economy and Process Efficiency Studies
Atom economy, a concept introduced by Barry Trost, is a fundamental metric of green chemistry. wikipedia.org It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The calculation is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100% wikipedia.org
A reaction with 100% atom economy produces no waste byproducts. buecher.de Synthetic strategies should be designed to maximize this value. wordpress.com
Reaction Types : Rearrangement and addition reactions are inherently atom-economical. In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. buecher.de
Catalytic vs. Stoichiometric : Catalytic reactions are generally more atom-economical than those requiring stoichiometric reagents, especially when those reagents are high in molecular weight (e.g., in Wittig or Suzuki reactions where byproducts are generated from the reagents). wikipedia.org
Methodological Advancements in Scale-Up and Process Chemistry for Research Batches
Translating a synthetic route from a milligram-scale laboratory experiment to a multi-gram or kilogram-scale research batch presents significant challenges. Process chemistry focuses on developing safe, reliable, and robust procedures amenable to larger scales. acs.orgacs.org
Key considerations for scale-up include:
Reagent and Solvent Choice : Reagents that are difficult to handle (e.g., pyrophoric) or highly toxic are avoided. Solvents must be chosen not only for their green credentials but also for their physical properties (boiling point, ability to dissolve reactants and products) and ease of removal.
Thermal Management : Reactions that are highly exothermic or require cryogenic temperatures can be difficult to control on a large scale. Heat transfer becomes a critical parameter, and the reactor design must be able to add or remove heat efficiently.
Purification : Chromatographic purification, common in research labs, is often impractical and costly at scale. Developing procedures where the final product can be isolated by crystallization or extraction is highly desirable. google.com
Process Safety : A thorough hazard evaluation is necessary to understand potential risks, such as thermal runaway reactions or the formation of unstable intermediates.
Robustness : The reaction conditions should be optimized to be tolerant of small variations in temperature, concentration, or reaction time, ensuring consistent yield and purity from batch to batch.
Modern approaches like flow chemistry are increasingly being adopted for scale-up. In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a tube or channel. This technology offers superior control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of reactive material at any given time, and can facilitate a more straightforward path to large-scale production.
Diastereoselective and Enantioselective Synthesis Considerations
While this compound itself is not chiral, its derivatives, particularly those with modifications at the acetate group, can possess stereogenic centers. The development of diastereoselective and enantioselective synthetic routes to such chiral molecules is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals.
The introduction of a trifluoromethyl group can influence the stereochemical outcome of a reaction due to its steric bulk and strong electron-withdrawing nature. Methodologies for the asymmetric synthesis of related trifluoromethylated compounds can provide valuable insights into potential strategies for chiral derivatives of this compound.
One prominent approach for the enantioselective synthesis of chiral amines is through catalytic asymmetric reduction of prochiral imines or enamines. For instance, the use of chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, has proven effective in the asymmetric hydrogenation of C=N bonds, yielding chiral amines with high enantiomeric excess.
Another strategy involves the use of biocatalysis. Enzymes, such as imine reductases (IREDs), can offer high enantioselectivity under mild reaction conditions. The application of IREDs for the synthesis of chiral trifluoromethylated amines has been explored and demonstrates the potential for producing optically active building blocks.
Furthermore, asymmetric alkylation of enolates derived from precursors to the target molecule, using chiral auxiliaries or phase-transfer catalysts, represents a viable route. For example, the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile derived from the 4-amino-3-(trifluoromethyl)phenyl moiety could establish the desired stereocenter.
Recent advancements in photoredox catalysis have also opened new avenues for asymmetric C-C bond formation. The generation of chiral radicals and their subsequent reaction with suitable acceptors can lead to the formation of enantioenriched products.
To illustrate the potential of these methods, the following table summarizes various catalysts and approaches that have been successfully employed in the asymmetric synthesis of structurally related chiral amines and amino acids, which could be adapted for the synthesis of chiral derivatives of this compound.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference Context |
| Chiral Phosphine-Iridium Catalyst | N-Aryl Imines | Chiral Secondary Amines | Up to 99% | General asymmetric hydrogenation |
| Imine Reductase (IRED) | Prochiral Ketones/Imines | Chiral Amines/Alcohols | >99% | Biocatalytic asymmetric reduction |
| Schöllkopf's Bislactim Ether | Glycine Derivative | α-Amino Acids | >95% | Asymmetric alkylation nih.gov |
| Chiral Phase-Transfer Catalyst | Glycine Schiff Base | α-Amino Acids | Up to 98% | Asymmetric alkylation |
| Copper-Pybox Complex | α-Imino Ester | β,γ-Alkynyl α-Amino Acids | Up to 94% | Catalytic asymmetric alkynylation nih.gov |
These methodologies underscore the broad and evolving landscape of asymmetric synthesis that can be leveraged for the preparation of chiral derivatives of this compound, enabling access to novel and potentially bioactive molecules.
Derivatization and Structural Modification Studies of Ethyl 4 Amino 3 Trifluoromethyl Phenyl Acetate
Functionalization of the Amino Group
The presence of the amino group on the phenyl ring opens up numerous avenues for derivatization, enabling the synthesis of amides, sulfonamides, secondary and tertiary amines, and various heterocyclic systems.
The nucleophilic nature of the primary amino group in ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate allows for straightforward acylation and sulfonylation reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily yields the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce ethyl [4-(acetylamino)-3-(trifluoromethyl)phenyl]acetate. These amide-forming reactions are typically high-yielding and can be carried out under mild conditions.
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the parent amine with sulfonyl chlorides. For example, reacting this compound with benzenesulfonyl chloride in a suitable solvent like dichloromethane, often in the presence of a base, leads to the formation of ethyl [4-(phenylsulfonamido)-3-(trifluoromethyl)phenyl]acetate. The synthesis of related sulfonamides from ethyl p-aminobenzoate has been well-documented, following a similar nucleophilic attack of the amino group on the sulfonyl chloride. impactfactor.org
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | Ethyl [4-(acetylamino)-3-(trifluoromethyl)phenyl]acetate |
| This compound | Benzenesulfonyl chloride | Ethyl [4-(phenylsulfonamido)-3-(trifluoromethyl)phenyl]acetate |
Alkylation: The amino group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. However, by carefully controlling the stoichiometry and reaction conditions, selective synthesis can be achieved. For example, reaction with one equivalent of an alkyl halide, such as ethyl iodide, in the presence of a non-nucleophilic base can favor the formation of the secondary amine, ethyl [4-(ethylamino)-3-(trifluoromethyl)phenyl]acetate.
Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. This method is highly versatile and allows for the introduction of a wide variety of alkyl groups.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an ester moiety that can be further modified, makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. Following hydrolysis of the ester to the corresponding carboxylic acid, the resulting [4-amino-3-(trifluoromethyl)phenyl]acetic acid can undergo cyclization reactions. For instance, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives. nih.gov The amino group can also participate in cyclocondensation reactions with other reagents to form various heterocyclic systems, a common strategy in the synthesis of biologically active molecules. encyclopedia.pubnih.gov
The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of coupling reactions.
For instance, coupling with electron-rich aromatic compounds, such as phenols or anilines, leads to the formation of highly colored azo compounds. The synthesis of azo dyes from the closely related ethyl-4-amino benzoate (B1203000) through a similar diazotization and coupling process is a well-established reaction. researchgate.net This suggests that this compound would readily undergo analogous transformations to yield a range of azo derivatives.
Transformations Involving the Ester Moiety
The ethyl ester group provides another handle for the structural modification of this compound.
One of the most fundamental transformations of the ester moiety is its hydrolysis to the corresponding carboxylic acid, [4-amino-3-(trifluoromethyl)phenyl]acetic acid. This reaction can be carried out under either acidic or basic conditions.
Acid-catalyzed hydrolysis: Treatment with an aqueous acid, such as sulfuric acid or hydrochloric acid, and heating the reaction mixture will yield the carboxylic acid. A patented process describes the hydrolysis of similar 3-trifluoromethyl phenethylamines to their corresponding benzoic acid derivatives using concentrated sulfuric acid. google.com
Base-catalyzed hydrolysis (saponification): Alternatively, the ester can be saponified by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The hydrolysis of various phenylacetic acid esters to their corresponding acids is a common and efficient procedure. mdpi.com
The resulting [4-amino-3-(trifluoromethyl)phenyl]acetic acid is itself a valuable intermediate for further derivatization, for example, in the synthesis of amides via coupling with amines or for the cyclization reactions mentioned previously.
Transesterification for Diverse Ester Derivatives
Transesterification is a fundamental reaction for modifying the ester functionality of this compound. This process involves the exchange of the ethyl group with other alkyl or aryl groups, leading to the formation of a variety of ester derivatives. The reaction is typically catalyzed by an acid or a base and is driven to completion by using the desired alcohol as a solvent or by removing the ethanol (B145695) byproduct. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of transesterification are well-established and can be applied to this substrate. For instance, reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield the corresponding methyl ester, mthis compound. Similarly, using bulkier alcohols such as isopropanol (B130326) or benzyl (B1604629) alcohol would result in the formation of isopropyl [4-amino-3-(trifluoromethyl)phenyl]acetate and benzyl [4-amino-3-(trifluoromethyl)phenyl]acetate, respectively. The efficiency of these reactions would be influenced by the steric hindrance of the incoming alcohol and the reaction conditions employed.
Table 1: Plausible Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Expected Product |
| Methanol | H₂SO₄ | Mthis compound |
| Isopropanol | NaOiPr | Isopropyl [4-amino-3-(trifluoromethyl)phenyl]acetate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl [4-amino-3-(trifluoromethyl)phenyl]acetate |
Note: The data in this table is based on general chemical principles of transesterification and represents expected outcomes rather than documented experimental results.
Reduction to Alcohols and Subsequent Transformations
The ester functionality of this compound can be readily reduced to a primary alcohol, yielding 2-[4-amino-3-(trifluoromethyl)phenyl]ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. doubtnut.com The resulting alcohol is a versatile intermediate for further chemical modifications.
The primary hydroxyl group of 2-[4-amino-3-(trifluoromethyl)phenyl]ethanol can undergo a variety of subsequent transformations. For example, oxidation of the alcohol can lead to the corresponding aldehyde, [4-amino-3-(trifluoromethyl)phenyl]acetaldehyde, or further to the carboxylic acid, [4-amino-3-(trifluoromethyl)phenyl]acetic acid, depending on the oxidizing agent and reaction conditions used. Etherification reactions with alkyl halides in the presence of a base would yield various ether derivatives.
Amidation with Primary and Secondary Amines
Amidation of this compound provides a direct route to a wide range of N-substituted acetamides. This reaction typically involves the direct aminolysis of the ester with a primary or secondary amine. While this reaction can be sluggish, it can be facilitated by heating or by using catalysts. More efficient methods for amide bond formation involve the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents.
For instance, reaction of this compound with a primary amine like benzylamine (B48309) would be expected to yield N-benzyl-2-[4-amino-3-(trifluoromethyl)phenyl]acetamide. Similarly, reaction with a secondary amine such as morpholine (B109124) would produce 1-(2-(4-amino-3-(trifluoromethyl)phenyl)acetyl)morpholine. acs.org The reactivity of the amine and the steric hindrance around the nitrogen atom would influence the reaction conditions required.
Table 2: Representative Amidation Reactions
| Amine | Expected Product |
| Benzylamine | N-benzyl-2-[4-amino-3-(trifluoromethyl)phenyl]acetamide |
| Diethylamine | N,N-diethyl-2-[4-amino-3-(trifluoromethyl)phenyl]acetamide |
| Morpholine | 1-(2-(4-amino-3-(trifluoromethyl)phenyl)acetyl)morpholine |
Note: This table illustrates potential amidation products based on general reactivity patterns.
Modifications and Substitutions on the Phenyl Ring
The aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can further modulate the molecule's properties.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a key strategy for introducing substituents onto the phenyl ring. The regioselectivity of these reactions on the 4-amino-3-(trifluoromethyl)phenyl system is governed by the electronic effects of the existing substituents. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
In the case of this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 5 and 3). However, position 3 is already substituted with the trifluoromethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position. To prevent side reactions on the reactive amino group, it is often protected as an acetamide (B32628) prior to electrophilic substitution.
For example, bromination of the corresponding acetanilide (B955), ethyl [4-acetylamino-3-(trifluoromethyl)phenyl]acetate, with N-bromosuccinimide (NBS) would be expected to yield ethyl [4-acetylamino-2-bromo-5-(trifluoromethyl)phenyl]acetate. mdpi.com Similarly, nitration using a mixture of nitric acid and sulfuric acid would likely result in the introduction of a nitro group at the 5-position. rsc.orgnih.gov
Transition-Metal-Catalyzed Arylation and Alkylation
Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds on the phenyl ring. These reactions typically require the presence of a halide substituent on the aromatic ring as a handle for the catalyst. Therefore, a halogenated derivative of this compound, such as ethyl [4-amino-2-bromo-5-(trifluoromethyl)phenyl]acetate, would be a suitable substrate for these transformations.
Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. For example, reacting ethyl [4-amino-2-bromo-5-(trifluoromethyl)phenyl]acetate with phenylboronic acid would yield ethyl [4-amino-2-phenyl-5-(trifluoromethyl)phenyl]acetate. nih.gov
Heck Reaction: In the Heck reaction, a palladium catalyst is used to couple the aryl halide with an alkene, forming a new C-C bond with the creation of a substituted alkene.
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne, providing a route to aryl-substituted alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine.
Impact of Structural Modifications on Electronic and Steric Properties in Research Contexts
The structural modifications discussed above have a profound impact on the electronic and steric properties of the resulting derivatives, which is a key consideration in the design of new molecules for specific research applications.
The trifluoromethyl group itself exerts a strong electron-withdrawing effect, which significantly lowers the electron density of the aromatic ring. mdpi.comnih.gov This electronic perturbation influences the acidity/basicity of nearby functional groups and can affect the molecule's binding affinity to biological targets. mdpi.com The steric bulk of the trifluoromethyl group, while not excessively large, can also play a crucial role in dictating molecular conformation and interactions with protein binding pockets. mdpi.comnih.gov
Introducing further substituents on the phenyl ring through electrophilic aromatic substitution or transition-metal-catalyzed coupling reactions allows for a fine-tuning of these properties. For instance, the introduction of an electron-donating group at the 5-position would partially counteract the electron-withdrawing effect of the trifluoromethyl group, while an additional electron-withdrawing group would further decrease the ring's electron density. The steric profile of the molecule can be significantly altered by introducing bulky groups through reactions like the Suzuki coupling. These modifications are instrumental in structure-activity relationship (SAR) studies, where systematic changes to a lead compound are made to optimize its biological activity or material properties.
Mechanistic Investigations and Molecular Interaction Studies of Ethyl 4 Amino 3 Trifluoromethyl Phenyl Acetate and Its Derivatives
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate typically involves the introduction of an amino group onto a pre-functionalized benzene (B151609) ring. A common and plausible route is the nucleophilic aromatic substitution (SNAr) reaction, where an amine source displaces a leaving group (such as a halide) from an activated aromatic ring. The trifluoromethyl group, being strongly electron-withdrawing, activates the ring towards such nucleophilic attack, particularly at the ortho and para positions.
While specific mechanistic studies for the synthesis of this compound are not extensively detailed in publicly available literature, the mechanism can be elucidated by analogy to well-studied SNAr reactions. rsc.org The reaction likely proceeds via one of two primary pathways: a stepwise (addition-elimination) mechanism or a concerted mechanism. nih.gov
The nature of the SNAr mechanism is dictated by the stability of its intermediates and transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for characterizing these transient species and mapping the reaction coordinate. acs.org
Stepwise (Addition-Elimination) Mechanism: In this pathway, the nucleophile (e.g., ammonia (B1221849) or an ammonia equivalent) attacks the carbon atom bearing the leaving group, forming a high-energy, anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group, which delocalizes the negative charge. The reaction coordinate would show two transition states corresponding to the formation and collapse of this intermediate. The first transition state involves the initial C-N bond formation, while the second involves the cleavage of the C-Leaving Group bond.
Concerted (cSNAr) Mechanism: Recent studies have provided evidence that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. rsc.orgnih.govrsc.org In a concerted mechanism, the C-N bond formation and the C-Leaving Group bond cleavage occur simultaneously through a single transition state. Computational analysis of such a pathway would reveal a single energy maximum along the reaction coordinate, rather than a stable intermediate. For unactivated or moderately activated arenes, this pathway is often favored. nih.gov
The specific pathway for the synthesis of this compound would depend on the precise reactants and conditions, such as the nature of the leaving group and the solvent. DFT calculations on analogous systems, like the amination of substituted fluoroarenes, have been used to model the transition states and determine the energy barriers, providing a framework for understanding the reaction's feasibility and regioselectivity. acs.orgacs.org
Kinetic studies provide experimental evidence to support or refute proposed reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), a rate law can be determined, which offers insight into the composition of the rate-determining step.
For the SNAr synthesis of aniline (B41778) derivatives, the following kinetic observations are typical:
Rate Law: If the reaction follows a stepwise mechanism where the formation of the Meisenheimer complex is the slow (rate-determining) step, the rate law is typically second order: Rate = k[Aryl Halide][Nucleophile]. If the breakdown of the intermediate is rate-determining, the kinetics can be more complex.
Base Catalysis: The role of a base can be complex. While a base can deprotonate the nucleophile to increase its reactivity, some studies on amination reactions have shown that the use of different bases can lead to distinct concentration profiles, sometimes suggesting the evolution of a catalytic species during the reaction. rsc.org This indicates that the base may play a more intricate role in the mechanism than simply acting as a proton scavenger. rsc.org
Hammett Plots: By studying the reaction rates of a series of substrates with varying substituents, a Hammett plot can be constructed. For SNAr reactions, a large positive ρ (rho) value is expected, indicating that the reaction is favored by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. nih.gov
Comprehensive kinetic studies on analogous amination reactions have been used to develop models that can predict reaction behavior and optimize synthesis strategies. rsc.org
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for distinguishing between stepwise and concerted pathways. wikipedia.org This involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.
Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, in an SNAr reaction, if the C-Leaving Group bond cleavage is part of the rate-determining step, a significant primary KIE would be expected upon isotopic labeling of the leaving group (e.g., using a heavy halogen isotope) or the carbon atom it is attached to.
Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. For instance, using a deuterated aniline nucleophile in an amination reaction can help characterize the transition state structure. researchgate.netacs.org
In the context of distinguishing SNAr mechanisms, KIEs are crucial. A lack of a significant leaving group KIE would suggest that the initial nucleophilic attack to form the Meisenheimer complex is the rate-determining step. Conversely, a significant KIE would imply that the C-Leaving Group bond cleavage is kinetically important, which is consistent with either a concerted mechanism or a stepwise mechanism where the second step (elimination) is rate-limiting. nih.govrsc.org
Molecular Interactions with Biological Macromolecules (In Vitro and In Silico Research)
The structural features of this compound and its derivatives make them interesting candidates for interacting with biological macromolecules like receptors and enzymes. The trifluoromethyl group, in particular, is a well-known pharmacophore that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. jusst.org
While specific binding data for this compound is scarce, the potential interactions of its derivatives can be inferred from studies on structurally related compounds. The trifluoromethylphenyl moiety is a common feature in many active pharmaceutical ingredients. ijcce.ac.ir
Role of the Trifluoromethyl Group: The -CF3 group can enhance binding affinity through several mechanisms:
Lipophilicity: It increases the molecule's lipophilicity, which can favor partitioning into hydrophobic binding pockets.
Hydrophobic Interactions: The -CF3 group can form favorable hydrophobic and van der Waals contacts with nonpolar amino acid residues.
Electrostatic Interactions: The high electronegativity of fluorine atoms creates a strong dipole moment. This can lead to favorable dipole-dipole or multipolar interactions with polar residues in a binding site. It can also influence the electron density of the adjacent aromatic ring, modulating π-π or cation-π interactions.
In Silico Docking Studies: Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor. nih.gov Studies on various aniline derivatives targeting receptors like EGFR and VEGFR have shown that the precise positioning of substituents on the phenyl ring is critical for effective binding. nih.gov For a derivative of this compound, docking simulations would likely show the trifluoromethyl group occupying a specific hydrophobic pocket, while the amino group could act as a hydrogen bond donor or acceptor.
The table below presents docking scores for analogous 4-anilinoquinazoline (B1210976) derivatives targeting the VEGFR-2 receptor, illustrating how modifications to the aniline ring affect binding energy.
| Compound | Aniline Moiety | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |
|---|---|---|---|---|
| Analog 1 | 4-bromo-2-fluoroaniline | -8.24 | 0.9 | nih.gov |
| Analog 2 | 3-chloro-4-fluoroaniline | -7.98 | 1.53 | nih.gov |
| Analog 3 | 3-ethynylaniline | -7.92 | 1.75 | nih.gov |
Derivatives of this compound could be designed as inhibitors for various enzymes. The aniline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors and cholinesterase inhibitors.
Mechanism of Inhibition: Inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms. The specific mechanism depends on how the inhibitor interacts with the enzyme's active site or allosteric sites. Molecular docking and dynamics simulations can reveal these interactions at an atomic level. For example, key hydrogen bonds with hinge region residues are often crucial for the activity of kinase inhibitors, while interactions with the catalytic triad (B1167595) are important for serine protease inhibitors. ijcce.ac.ir
Structure-Activity Relationships (SAR): SAR studies on related compounds provide valuable insights. For instance, in a series of EGFR inhibitors, introducing a trifluoromethyl group at the 3-position of the aniline moiety led to a substantial decrease in enzymatic activity compared to a methyl group, possibly due to its strong electron-withdrawing effect altering the binding electronics. ijcce.ac.ir In contrast, studies on cholinesterase inhibitors showed that benzyl (B1604629) substitutions on an indolinone core, which can contain trifluoromethoxy groups, significantly increased inhibitory effects against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
The following table summarizes the inhibitory activities (Ki values) of analogous trifluoromethoxy-substituted indolinone compounds against AChE and BuChE.
| Compound | Substitution Pattern | AChE Ki (µM) | BuChE Ki (µM) | Reference |
|---|---|---|---|---|
| Analog A | 1-(4-chlorobenzyl)-... | 0.35 | 0.53 | |
| Analog B | 1-(4-methylbenzyl)-... | 0.69 | 0.95 | |
| Analog C | 1-(4-methoxybenzyl)-... | 0.74 | 1.29 |
These data illustrate how subtle changes to the periphery of a core structure containing a trifluoromethylated phenyl ring can significantly modulate enzyme inhibitory potency, providing a roadmap for the rational design of new inhibitors based on the this compound scaffold.
Protein-Ligand Docking and Molecular Dynamics Simulations
Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding modes and stability of ligands within the active sites of biological targets. While specific docking and MD studies for this compound are not extensively detailed in publicly available literature, the principles of these techniques can be understood from studies on structurally related molecules.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For derivatives containing fluorinated phenyl rings, docking studies help identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. For instance, in studies of various enzyme inhibitors, the trifluoromethyl group often participates in crucial hydrophobic interactions that contribute to binding affinity. The amino group and the ester moiety of the title compound are capable of forming hydrogen bonds with amino acid residues like aspartate, asparagine, and lysine (B10760008) in a protein's active site.
Molecular dynamics simulations provide insights into the dynamic stability of the protein-ligand complex over time. nih.govnih.gov Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). A stable RMSD plot for the complex indicates minimal structural deviations and a strong, stable binding. nih.gov For example, a simulation might reveal that the trifluoromethylphenyl group remains securely lodged in a hydrophobic pocket of the target protein, confirming a stable binding hypothesis suggested by docking.
Table 1: Representative Interactions in Protein-Ligand Docking Studies
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Protein |
|---|---|---|
| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl (C=O) | Asp, Glu, Asn, Gln, Ser, Thr, Lys |
| Hydrophobic | Phenyl ring, Trifluoromethyl group (-CF3) | Ala, Val, Leu, Ile, Phe, Trp |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental to understanding how a molecule's chemical structure influences its biological activity and physicochemical properties. For this compound and its derivatives, the key structural features determining its interactions are the substituted aniline ring and the ethyl acetate (B1210297) side chain.
SAR studies on related aromatic compounds frequently show a strong influence of the substituents on the phenyl ring. The presence and position of the amino (-NH2) and trifluoromethyl (-CF3) groups are critical. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring and the basicity of the amino group. Research on other series of compounds has shown that electron-withdrawing groups, particularly halogens and trifluoromethyl groups, can enhance biological potency. nih.govnih.gov Specifically, the addition of a CF3 moiety has been observed to improve potency, potentially by influencing the molecule's conformation or its binding interactions. nih.gov
The relative position of the substituents is also crucial. The ortho-position of the trifluoromethyl group relative to the amino group in this compound creates a specific electronic and steric environment that dictates its interaction with biological targets. Modifications to the ethyl acetate side chain, such as altering the length of the alkyl chain or converting the ester to an amide, would be expected to significantly impact both activity and properties like solubility and metabolic stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Probes
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for this compound is not available, a study on structurally analogous inhibitors provides a relevant example. A QSAR model was developed for analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which also contains trifluoromethyl and ethyl carboxylate groups. nih.gov
In that study, quantum chemical parameters were used to build the model. These descriptors quantify various aspects of the molecule's structure and electronic properties. nih.gov The successful development of such a model, with low error rates, indicates that the biological activity of these types of compounds is strongly dependent on a combination of their structural and electronic features. nih.gov For designing research probes based on the this compound scaffold, a similar QSAR approach could be employed. By synthesizing a library of derivatives with varied substituents and measuring their activity, a predictive model could be built to guide the design of new compounds with optimized potency and selectivity.
Table 2: Examples of Descriptors Used in QSAR Modeling for Related Compounds
| Descriptor Type | Specific Descriptor Example | Property Measured | Reference |
|---|---|---|---|
| Topological | Kier and Hall index (order 3) | Molecular connectivity and shape | nih.gov |
| Information Content | Information content (order 0) | Complexity and symmetry of the molecule | nih.gov |
| 3D | YZ Shadow (YZS) | Molecular shape and size | nih.gov |
Ligand Efficiency and Lipophilicity Studies in Research Compound Development
Ligand efficiency (LE) and lipophilicity are critical metrics in the early stages of research compound development, helping to prioritize candidates for further optimization. Ligand efficiency relates the binding affinity of a compound to its size (typically measured by heavy atom count), while lipophilicity, often expressed as logP, describes a compound's partitioning between an oily and an aqueous phase.
The trifluoromethyl group in this compound has a significant impact on lipophilicity. The -CF3 group is highly lipophilic and generally increases a molecule's logP value. This can enhance membrane permeability and cell penetration, but excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic turnover.
Studies on related structures have demonstrated the nuanced role of fluorination. For example, in a series of neuronal nitric oxide synthase inhibitors, a compound with a 4-CF3 substituent showed significantly enhanced membrane permeability compared to its non-fluorinated or methyl-substituted counterparts. nih.gov This highlights how strategic placement of a trifluoromethyl group can favorably modulate physicochemical properties. Balancing potency with physicochemical properties is key; an ideal research compound has high affinity and efficiency while maintaining a moderate level of lipophilicity to ensure good "drug-like" characteristics.
Cellular and Subcellular Distribution Research (In Vitro Model Systems, e.g., permeability studies in cell lines)
Investigating the cellular and subcellular distribution of a compound is essential to understanding its mechanism of action and its potential as a research probe. In vitro models, such as cultured cell lines, are commonly used for these assessments. Permeability is a key factor governing a compound's ability to reach its intracellular target.
Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive diffusion across biological membranes, such as the blood-brain barrier (BBB). nih.gov Research on compounds containing a 2-aminopyridine (B139424) scaffold showed that substituents greatly influence permeability. Notably, the presence of a trifluoromethyl group significantly increased permeability. nih.gov This suggests that this compound, due to its -CF3 group, is likely to possess good passive membrane permeability.
Table 3: Comparative Permeability (Pe) in PAMPA-BBB Assay for Substituted Pyridines
| Compound Substituent at 4-position | Effective Permeability (Pe) (10-6 cm s-1) | Predicted CNS Permeation | Reference |
|---|---|---|---|
| -H | 7.9 | CNS (+/-) | nih.gov |
| -Cl | 7.8 | CNS (+/-) | nih.gov |
| -CH3 | 9.8 | CNS (+) | nih.gov |
| -CF3 | 13.9 | CNS (+) | nih.gov |
(Note: Data is from a study on 2-amino-4-substituted pyridines to illustrate the effect of the -CF3 group on permeability. CNS (+/-) = borderline BBB permeation; CNS (+) = likely high BBB permeation) nih.gov
Beyond permeability, the distribution within the cell is important. Studies on other amino-phenyl derivatives, such as the antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have used cancer cell lines (e.g., MCF-7 and MDA-MB-435) to investigate cellular uptake and mechanism of action. nih.gov Similar methods could be applied to this compound to determine its accumulation in different cell types and its localization to specific organelles, providing crucial information for its application as a targeted research tool.
Applications of Ethyl 4 Amino 3 Trifluoromethyl Phenyl Acetate As a Research Building Block
Synthesis of Advanced Fluorinated Organic Scaffolds
The presence of fluorine, particularly the trifluoromethyl (CF3) group, in organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate provides a direct route to introduce this important moiety into more complex molecular architectures.
The ortho-disposed amino and ethyl acetate (B1210297) groups on the phenyl ring make this compound an ideal precursor for a variety of cyclization reactions to form heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The trifluoromethyl group on these heterocycles can confer unique properties. For example, trifluoromethyl-substituted indolines are biologically important scaffolds. acs.org
The reactivity of this building block is analogous to other substituted anilines and phenylacetates, which are known to participate in reactions to form diverse heterocyclic cores. mdpi.comnih.gov The amino group can act as a nucleophile, while the ester group can be activated or participate in condensation reactions. This dual reactivity allows for the construction of fused ring systems that are of significant interest in drug discovery.
| Heterocyclic Core | Potential Synthetic Strategy | Relevance |
| Quinolones | Condensation with β-ketoesters or similar reagents. | Core structure in many antibacterial agents. |
| Benzodiazepines | Reaction with α-aminoketones or their derivatives. mdpi.com | Important class of psychoactive drugs. |
| Indolines | Intramolecular cyclization reactions following modification of the side chain. acs.org | Prevalent in natural products and pharmaceuticals. |
| Quinazolinones | Reaction with isothiocyanates followed by cyclization and further modification. nih.gov | Possess a wide range of biological activities including anticancer and antimicrobial effects. nih.gov |
Beyond cyclization, the distinct functional groups of this compound can be selectively modified to introduce further chemical diversity. This allows chemists to use the compound as a scaffold, building out more complex molecules with tailored properties. The amino group, for instance, can undergo a wide range of transformations, while the ester provides a handle for chain extension or conversion to other functionalities.
The following table outlines some of the key chemical transformations possible for this building block, enabling its use as a versatile intermediate.
| Functional Group | Reaction Type | Potential Product Functionality |
| Amino Group (-NH2) | Acylation | Amides |
| Alkylation | Secondary or Tertiary Amines | |
| Diazotization (Sandmeyer Reaction) | Halides (-Cl, -Br), Nitrile (-CN), Hydroxyl (-OH) | |
| Cross-Coupling Reactions | N-Aryl derivatives | |
| Ethyl Acetate Group (-CH2COOEt) | Hydrolysis | Carboxylic Acid (-CH2COOH) |
| Amidation | Amide (-CH2CONH-R) | |
| Reduction | Primary Alcohol (-CH2CH2OH) | |
| Cross-Coupling | Ketones acs.orgacs.org |
Role in the Development of Research Probes for Biological Systems
Research probes are essential tools for studying biological processes at a molecular level. They include molecules designed to label, visualize, or interact with specific targets like proteins or nucleic acids. The structural features of this compound make it a suitable starting point for the synthesis of such probes.
Fluorescent molecules, or fluorophores, are widely used in biological imaging. nih.gov The introduction of fluorine atoms can enhance the photophysical properties of a dye, such as its brightness and photostability. The synthesis of fluorescent amino acids and other probes for real-time imaging in biological systems is an active area of research. nih.gov
This compound can serve as a precursor to fluorescent probes in several ways:
The aniline (B41778) moiety can be part of a larger conjugated system that forms the core of a fluorophore.
The amino group provides a reactive handle for covalently attaching the molecule to other fluorophores or to a biological target. in-part.com
The trifluoromethyl group can fine-tune the electronic properties of the aromatic system, potentially shifting the fluorescence emission wavelength and improving quantum yield.
Affinity-based probes are used to isolate and identify the binding partners of a specific molecule, a crucial step in drug target validation. These ligands typically consist of a molecule that binds to the target protein, a linker, and a reactive group for immobilization on a solid support (e.g., a resin).
The amino group of this compound is a convenient point of attachment for linkers or for direct conjugation to an activated solid support. The rest of the molecule can be chemically elaborated to create a derivative that binds with high affinity and specificity to a protein of interest. This makes the compound a useful starting scaffold for creating custom affinity ligands for "pull-down" experiments and target identification.
Contributions to Agrochemical and Material Science Research
The unique properties imparted by the trifluoromethyl group are also highly valued in the development of new agrochemicals and advanced materials.
In agrochemical research , fluorine-containing compounds are prominent due to their enhanced efficacy and metabolic stability. ccspublishing.org.cn Many modern insecticides and fungicides are complex heterocyclic molecules containing one or more trifluoromethyl groups. Given its structure, this compound is an excellent intermediate for synthesizing novel agrochemical candidates, particularly those based on pyrazole (B372694) or other nitrogen-containing heterocycles that have shown potent insecticidal activity. ccspublishing.org.cn
In material science , fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, low dielectric constants, and low water absorption. Polyimides containing the hexafluoroisopropylidene (6F) group, for example, exhibit these desirable characteristics. kpi.ua this compound can serve as a precursor to novel fluorinated monomers for the synthesis of high-performance polymers. For instance, it could be converted into a diamine, which could then be polymerized with a dianhydride to produce a novel, fluorinated polyimide with potentially enhanced properties for applications in microelectronics and aerospace. kpi.ua
Future Directions in the Exploitation of its Synthetic Versatility
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its value stems from the unique combination of a reactive primary aromatic amine, an ester functional group, and an electron-withdrawing trifluoromethyl group on a phenyl scaffold. While already utilized in the synthesis of various bioactive molecules, the full synthetic potential of this compound is far from exhausted. Future research is poised to expand its applications by exploring novel transformations and targeting new classes of complex molecules. The strategic positioning of its functional groups offers a rich platform for diversification, enabling access to a wide array of molecular architectures for drug discovery and materials science.
The primary amino group serves as a versatile handle for numerous transformations, including acylation, alkylation, and diazotization reactions. Furthermore, it is a key nucleophile in condensation reactions for the construction of nitrogen-containing heterocycles. The ethyl acetate moiety can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other derivatizations. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in modern drug design. mdpi.com
Future exploitation of this compound is anticipated to focus on several key areas:
Synthesis of Novel Heterocyclic Scaffolds: The compound is an ideal precursor for constructing complex heterocyclic systems. The amino and acetate functionalities can be used in tandem or sequentially to build fused ring systems of therapeutic interest. For instance, intramolecular cyclization strategies or multi-component reactions could yield novel quinolones, benzimidazoles, or other pharmacologically relevant scaffolds. The demand for novel antibacterial and anticancer agents is expected to drive research in this direction. rsc.org
Combinatorial Library Development: The reactivity of the primary amine makes this molecule an excellent candidate for parallel synthesis and the creation of large compound libraries. By reacting the amine with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a multitude of derivatives for high-throughput screening against various biological targets.
Development of Advanced Bioactive Molecules: The trifluoromethylphenyl motif is a recognized pharmacophore in many FDA-approved drugs. mdpi.comjelsciences.com Future work will likely involve incorporating the this compound core into more complex drug candidates, including enzyme inhibitors and receptor modulators. Its structural features are particularly suited for developing kinase inhibitors, a significant class of anticancer agents.
Exploration of Unconventional Reaction Pathways: Beyond traditional transformations, future research may explore novel catalytic methods to functionalize the aromatic ring or the benzylic position of the acetate group. C-H activation, for example, could open up new avenues for derivatization, allowing for the introduction of additional substituents that can fine-tune the biological activity and physicochemical properties of the resulting molecules.
The synthetic versatility of this building block is further illustrated by the potential reaction pathways outlined in the table below.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Compound Class | Potential Applications |
| Primary Amine (-NH₂) | Acylation | Acid Chlorides, Anhydrides | Amides | General Drug Scaffolds |
| Primary Amine (-NH₂) | Reductive Amination | Aldehydes, Ketones | Secondary Amines | Bioactive Molecules |
| Primary Amine (-NH₂) | Cyclocondensation | β-Ketoesters | Quinolones / Pyrazolones | Antibacterial, Anticancer |
| Primary Amine (-NH₂) | Diazotization/Sandmeyer | NaNO₂/H⁺, then CuX | Halogenated/Cyanated Arenes | Synthetic Intermediates |
| Ethyl Ester (-COOEt) | Hydrolysis | NaOH, LiOH | Carboxylic Acids | Amide Coupling Precursors |
| Aromatic Ring | Electrophilic Aromatic Sub. | Halogenating Agents (NBS, NCS) | Halogenated Derivatives | Fine-tuning Properties |
This table presents potential synthetic transformations and is for illustrative purposes.
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, their chemical environment, and the types of functional groups present.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.
¹H NMR: Proton NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and the amine (-NH₂) protons. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the trifluoromethyl group, the aromatic carbons, and the carbons of the ethyl acetate moiety. The chemical shift of the carbon attached to the fluorine atoms is significantly influenced by the strong electron-withdrawing nature of fluorine.
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial technique. It provides a direct and sensitive method to confirm the presence and electronic environment of the fluorine atoms. A single sharp signal is expected for the -CF₃ group, and its chemical shift provides confirmation of the trifluoromethylated structure.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Expected Chemical Shift (ppm) | Expected Chemical Shift (ppm) | Expected Chemical Shift (ppm) |
| Aromatic Protons | Carbonyl Carbon | Trifluoromethyl Group |
| Amine Protons | Aromatic Carbons | |
| Methylene Protons (Acetate) | Trifluoromethyl Carbon | |
| Ethyl Group Protons | Methylene Carbon (Acetate) | |
| Ethyl Group Carbons | ||
| Note: Specific experimental chemical shift values for this compound are not widely available in published literature. The table represents expected regions based on the molecular structure. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. Techniques such as electrospray ionization (ESI) are commonly used. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, predictable fragments, which helps to piece together the molecular structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present. For this compound, key vibrational bands would be expected for:
N-H stretching of the primary amine group.
C=O stretching of the ester carbonyl group.
C-F stretching of the trifluoromethyl group.
C-O stretching of the ester linkage.
Aromatic C-H and C=C stretching .
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C=O Stretch (Ester) | 1730-1750 |
| C-F Stretch (Trifluoromethyl) | 1100-1350 |
| C-O Stretch (Ester) | 1000-1300 |
| Note: These are general ranges; specific values depend on the molecular environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is influenced by the presence of chromophores, such as the substituted benzene ring and the carbonyl group. The analysis of the absorption maxima (λ_max) can provide information about the electronic structure and conjugation within the molecule.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and a mobile phase is pumped through. The differential interaction of the compound with the stationary and mobile phases allows for its separation from impurities.
The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. A variety of detectors can be used, with UV detectors being common for aromatic compounds due to their strong UV absorbance. The choice of column (e.g., C18) and mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) is optimized to achieve the best separation.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. ijarnd.com However, molecules like this compound, which contain polar functional groups such as a primary amine, often exhibit poor chromatographic behavior, including peak tailing and low volatility, making direct GC analysis challenging. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.net
The primary amino group is the main target for derivatization. Common strategies involve acylation, for instance, reacting the amine with reagents like trifluoroacetylacetone or ethyl chloroformate. researchgate.netresearchgate.net This process replaces the active hydrogens on the nitrogen atom with a non-polar group, which reduces intermolecular hydrogen bonding and increases the molecule's volatility, making it amenable to GC analysis. The resulting derivative can then be effectively separated on a capillary column, such as a non-polar HP-5 or a similar phase, and detected with high sensitivity using a flame ionization detector (FID). researchgate.net
Table 1: Hypothetical GC Analysis Parameters for Derivatized this compound
| Parameter | Value / Condition | Purpose |
| Derivatization Reagent | Ethyl Chloroformate | To form a volatile N-ethoxycarbonyl derivative. |
| GC Column | HP-5 (30 m x 0.32 mm, 0.25 µm film) | Provides separation based on boiling point and polarity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (2 min), then ramp 20 °C/min to 250 °C | Allows for the separation of components with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Carrier Gas | Nitrogen or Helium (3 mL/min) | Transports the analyte through the column. |
| Expected Observation | A sharp, symmetrical peak corresponding to the derivatized analyte, allowing for accurate quantification. | Confirmation of successful derivatization and analysis. |
Chiral Chromatography for Enantiomeric Excess Determination
While this compound is an achiral molecule, chiral chromatography is an indispensable tool for the analysis of its chiral analogues or derivatives, which are common in pharmaceutical synthesis. This technique is designed to separate enantiomers—non-superimposable mirror-image isomers—which have identical physical properties in an achiral environment but can exhibit vastly different biological activities.
The separation is achieved using a chiral stationary phase (CSP). These phases create a chiral environment within the chromatography column, leading to differential interactions with the two enantiomers. For compounds containing amine functionalities, such as substituted anilines, crown ether-based CSPs have demonstrated effective chiral recognition. nih.gov The separation mechanism often relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different energies and thus different retention times. Quantum chemical calculations can be used to understand the molecular recognition mechanism, which may involve hydrogen bonding and steric hindrance. nih.govmdpi.com By analyzing a racemic mixture (a 1:1 mixture of enantiomers), the method can determine the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, which is a critical parameter in asymmetric synthesis.
Table 2: Illustrative Chiral HPLC Parameters for a Hypothetical Chiral Analogue
| Parameter | Value / Condition | Rationale |
| Technique | High-Performance Liquid Chromatography (HPLC) | Standard for chiral separations in the liquid phase. |
| Column | Crown Ether-Based Chiral Stationary Phase (e.g., CROWNPAK CR-I) | Specifically designed for the separation of amines and anilines. nih.gov |
| Mobile Phase | Aqueous Methanol (B129727) with Perchloric Acid | Eluent composition is critical for achieving good retention and separation on this type of CSP. mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring of the analyte allows for sensitive detection. |
| Expected Result | Two distinct peaks in the chromatogram, one for each enantiomer. | The area under each peak is used to calculate the enantiomeric excess (ee). |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles. For a novel compound like this compound, obtaining a single-crystal X-ray structure provides the ultimate confirmation of its identity.
The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net This analysis also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov While a specific crystal structure for the title compound is not publicly available, data from closely related molecules, such as ethyl 4-amino-3,5-difluorobenzoate, illustrate the type of precise structural data that can be obtained. nih.gov
Table 3: Representative Crystallographic Data for a Structurally Related Compound (Ethyl 4-amino-3,5-difluorobenzoate)
Data adapted from a study on a similar molecule to illustrate the outputs of X-ray crystallography. nih.gov
| Parameter | Value | Description |
| Chemical Formula | C₉H₉F₂NO₂ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The geometric system describing the crystal lattice. |
| Space Group | P2₁/c | The symmetry group of the crystal structure. |
| Unit Cell Dimensions | a = 8.4 Å, b = 13.5 Å, c = 8.6 Å, β = 105° | The dimensions and angle of the fundamental repeating unit of the crystal. |
| Bond Length (C-NH₂) | ~1.38 Å | The distance between the aromatic carbon and the amino nitrogen. |
| Bond Angle (F-C-C) | ~119° | The angle formed by the fluorine, carbon, and adjacent carbon atoms. |
| Intermolecular Interactions | N-H···O Hydrogen Bonds, π-stacking | Forces holding the molecules together in the crystal lattice. |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for complex mixture analysis in reaction monitoring.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. chromatographytoday.comijnrd.org For monitoring the synthesis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. asdlib.orgchemijournal.com These methods provide two orthogonal pieces of information for each component in a mixture: its retention time (from chromatography) and its mass-to-charge ratio (from mass spectrometry). asdlib.org
LC-MS is ideal for monitoring the progress of a chemical reaction in the liquid phase. A small aliquot of the reaction mixture can be injected directly into the LC-MS system. The components—starting materials, intermediates, the desired product, and any byproducts—are separated on an HPLC column (typically a reverse-phase C18 column) before being introduced into the mass spectrometer. mdpi.com The mass spectrometer provides molecular weight information for each separated peak, allowing for confident identification.
GC-MS serves a similar purpose but is used for volatile compounds or those that can be made volatile through derivatization, as discussed previously. chemijournal.com It offers excellent separation efficiency and provides detailed mass spectra that can be compared against libraries for definitive identification of known impurities or byproducts. acs.org
The use of these techniques allows chemists to track the consumption of reactants and the formation of the product in near real-time, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.
Table 4: Hypothetical LC-MS Data for Monitoring the Synthesis of this compound
| Retention Time (min) | Detected Mass [M+H]⁺ (m/z) | Tentative Identification | Role in Reaction |
| 2.5 | 180.04 | 4-Amino-3-(trifluoromethyl)benzoic acid | Starting Material |
| 4.1 | 248.08 | This compound | Product |
| 5.8 | 411.12 | Dimerized Byproduct | Impurity |
| 1.8 | Not applicable (solvent front) | Ethanol (B145695) / Other Solvents | Reagent / Solvent |
Theoretical and Computational Chemistry Studies on Ethyl 4 Amino 3 Trifluoromethyl Phenyl Acetate
Electronic Structure Calculations and Molecular Properties Prediction
Theoretical and computational chemistry provides a powerful lens through which the intrinsic properties of a molecule like Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate can be understood and predicted. These methods allow for the detailed examination of its electronic structure, which in turn governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules.
Geometry Optimization: The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. For this compound, this process would precisely determine bond lengths, bond angles, and dihedral angles, revealing the planarity of the phenyl ring and the orientation of the ethyl acetate (B1210297) and trifluoromethyl groups.
Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis serves two primary purposes. First, it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Second, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching modes of the trifluoromethyl group.
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Key Functional Groups This data is hypothetical and serves as an example of typical DFT results for similar molecules.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric Stretch | 3400 |
| Amino (-NH₂) | Asymmetric Stretch | 3500 |
| Ester (C=O) | Stretch | 1735 |
| Trifluoromethyl (-CF₃) | Symmetric Stretch | 1150 |
| Trifluoromethyl (-CF₃) | Asymmetric Stretch | 1280 |
| Aromatic C-N | Stretch | 1300 |
Beyond DFT, other computational methods can provide insights into the electronic properties of this compound.
Ab Initio Methods: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer benchmark-quality results for properties like electron densities, electrostatic potentials, and dipole moments. These calculations would map the electron distribution across the molecule, highlighting the electron-rich amino group and the electron-deficient regions influenced by the trifluoromethyl and ester groups.
Semi-Empirical Methods: Methods such as AM1 and PM3 are faster, using parameters derived from experimental data. Though less accurate than DFT or ab initio methods, they are useful for preliminary calculations on larger systems or for providing initial geometries for higher-level optimizations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor. acadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, as the lone pair of electrons on the nitrogen atom significantly contributes to this orbital. umn.edu The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's capacity to donate electrons in a reaction.
Conversely, the LUMO is likely to be distributed over the phenyl ring and the electron-withdrawing trifluoromethyl and ethyl acetate groups. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. In general, the reactivity of molecules can often be understood by considering these two key orbitals. youtube.com
Table 2: Illustrative FMO Properties and Global Reactivity Descriptors This data is hypothetical and based on general principles for substituted anilines.
| Parameter | Definition | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |
| Ionization Potential (I) | -EHOMO | 5.8 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.66 eV |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
To understand how this compound might be synthesized or how it participates in subsequent reactions, computational chemists can model the entire reaction pathway.
Transition State Search: A key aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. Various algorithms are employed to find this first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and confirmed, an IRC calculation can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and the products. By visualizing the atomic motions along the IRC, one can confirm that the identified TS correctly links the desired reactants and products, providing a detailed picture of the bond-breaking and bond-forming processes.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a proposed reaction mechanism can be constructed. This profile provides crucial quantitative information about the reaction's feasibility.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry offers powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers), which are crucial for understanding a molecule's reactivity and biological interactions. Molecular dynamics simulations further provide insights into the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment.
Prediction of Stable Conformations
In the absence of specific studies on this compound, the prediction of its stable conformations would rely on general principles of computational chemistry. A systematic conformational search could be performed using quantum mechanical or molecular mechanics methods. These calculations would typically involve the rotation of single bonds, particularly around the ester and amino groups, to identify low-energy structures. The bulky and electron-withdrawing trifluoromethyl group, along with the amino and ethyl acetate substituents on the phenyl ring, would significantly influence the potential energy surface and the preferred molecular geometry. However, without published research, any specific dihedral angles or energy minima would be purely hypothetical.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can have a profound impact on the conformation and reactivity of a molecule. Solvation models, both implicit and explicit, are employed in computational chemistry to simulate these effects. For this compound, polar solvents would be expected to stabilize conformations with larger dipole moments. The hydrogen bonding capabilities of the amino group would also play a critical role in solvents capable of acting as hydrogen bond donors or acceptors. These interactions could alter the relative energies of different conformers and influence reaction pathways. Without specific experimental or computational data, a quantitative analysis of solvent effects on this molecule remains speculative.
Predictive Modeling for Chemical Space Exploration and Virtual Screening in Research
Predictive modeling and virtual screening are instrumental in modern drug discovery and materials science. These computational techniques are used to screen large libraries of virtual compounds to identify those with desired properties, thereby accelerating the discovery process.
For a molecule like this compound, predictive models could be employed to estimate various physicochemical and biological properties. This could include absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioactivities. Such models are typically built using machine learning algorithms trained on large datasets of known molecules.
In the context of virtual screening, this compound could serve as a scaffold or a starting point for the design of new molecules. By computationally modifying its structure and predicting the properties of the resulting analogs, researchers can explore the surrounding chemical space to identify compounds with improved characteristics. However, the effectiveness of such an approach relies on the availability of robust and validated predictive models, and no specific applications of this molecule in virtual screening have been reported in the reviewed literature.
Conclusion and Future Perspectives in Academic Research on Ethyl 4 Amino 3 Trifluoromethyl Phenyl Acetate
Synthesis and Reaction Scope: Summary of Key Advances and Remaining Challenges
The synthesis of Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate is not widely documented in dedicated studies, but its preparation can be envisaged through several established synthetic strategies. A plausible and common approach would involve the multi-step sequence starting from a readily available precursor such as 2-chloro-nitrobenzene. This would typically involve nitration, followed by trifluoromethylation of the aromatic ring, reduction of the nitro group to an amine, and finally, introduction of the ethyl acetate (B1210297) side chain, for instance, via a palladium-catalyzed cross-coupling reaction.
Key challenges in the synthesis of this and related compounds lie in achieving high regioselectivity during the electrophilic substitution steps on the benzene (B151609) ring. The directing effects of the substituents must be carefully considered to obtain the desired 1,2,4-substitution pattern. Furthermore, the development of more efficient and milder trifluoromethylation methods is an ongoing area of research. nih.govacs.org Traditional methods often require harsh conditions, while modern reagents offer milder alternatives but can be expensive for large-scale synthesis. nih.gov
The reaction scope of this compound is dictated by its three main functional groups: the aromatic amine, the ethyl ester, and the trifluoromethyl-substituted ring. The amino group is expected to undergo typical reactions such as acylation, alkylation, diazotization, and participation in cross-coupling reactions to form C-N bonds. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to amides. The aromatic ring itself can participate in further electrophilic or nucleophilic aromatic substitution reactions, with its reactivity being significantly influenced by the existing substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, while the electron-donating amino group activates it. mdpi.com
A significant challenge that remains is the selective functionalization of the molecule, particularly in reactions involving the aromatic ring, where multiple reactive sites exist.
Table 1: Plausible Synthetic Strategies for Trifluoromethylated Anilines
| Step | Reaction Type | Typical Reagents | Key Considerations |
| 1 | Nitration | HNO₃, H₂SO₄ | Control of regioselectivity |
| 2 | Trifluoromethylation | CF₃I, Cu (for aryl iodides); Togni/Umemoto reagents | Substrate scope and reagent cost nih.govrsc.org |
| 3 | Nitro Group Reduction | H₂, Pd/C; Fe/HCl | Functional group tolerance |
| 4 | Side Chain Introduction | Palladium-catalyzed cross-coupling | Catalyst and ligand selection |
Mechanistic Insights and Structure-Property Relationships: Contributions to Fundamental Understanding
Mechanistic studies on reactions involving trifluoromethylated aromatic compounds have provided deep insights into the role of fluorine in modifying reaction pathways. For instance, trifluoromethylation reactions can proceed through various mechanisms, including radical, nucleophilic, or electrophilic pathways, depending on the trifluoromethyl source and the substrate. nih.govresearchgate.net The CF₃ group, being a strong σ-electron withdrawing and weakly π-electron donating group, profoundly influences the electron density of the aromatic ring. This affects the kinetics and thermodynamics of reactions involving the ring.
In this compound, the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment. This push-pull system can enhance the nucleophilicity of the positions ortho and para to the amino group, while the position meta to the trifluoromethyl group is also influenced. Understanding these electronic effects is crucial for predicting the regioselectivity of further substitutions on the aromatic ring.
The structure-property relationships of trifluoromethylated compounds are of fundamental importance, particularly in medicinal chemistry and materials science. mdpi.com The introduction of a CF₃ group is known to increase lipophilicity, which can improve a molecule's ability to cross biological membranes. mdpi.com It can also block metabolic pathways by replacing a metabolically labile methyl group or hydrogen atom, thereby increasing the metabolic stability and bioavailability of a drug candidate. mdpi.com Furthermore, the CF₃ group can alter the conformation of a molecule and its binding affinity to biological targets through specific interactions. researchgate.net
Table 2: Influence of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of CF₃ Group Introduction | Rationale |
| Lipophilicity | Increase | High hydrophobicity of the CF₃ group. mdpi.com |
| Metabolic Stability | Increase | The C-F bond is strong and resistant to enzymatic cleavage. mdpi.com |
| Binding Affinity | Can increase or decrease | Alters molecular conformation and electronic interactions with target proteins. researchgate.net |
| Acidity/Basicity | Affects pKa of nearby functional groups | Strong electron-withdrawing nature of the CF₃ group. |
Emergent Research Directions and Unexplored Potential
The future research landscape for this compound and related compounds is fertile, with several exciting avenues for exploration.
Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.orgacs.org The multi-step synthesis of this compound could be adapted to a flow process, allowing for the on-demand and scalable production of the compound. mdpi.com Automated synthesis platforms, which are increasingly used in drug discovery, could be employed to rapidly generate a library of derivatives based on this scaffold for biological screening. nih.govnih.gov
Recent years have witnessed a surge in the development of novel methods for introducing fluorine and trifluoromethyl groups into organic molecules. acs.orgmdpi.com These include photoredox-catalyzed reactions, which allow for trifluoromethylation under mild conditions, and late-stage fluorination techniques that can be applied to complex molecules. nih.govresearchgate.net Applying these modern methods to the synthesis of this compound could lead to more efficient and environmentally benign synthetic routes. Furthermore, exploring the synthesis of analogs with other fluoroalkyl groups could lead to compounds with fine-tuned properties.
Table 3: Modern Reagents for Trifluoromethylation
| Reagent Class | Example(s) | Reaction Type | Advantages |
| Electrophilic | Togni reagents, Umemoto reagents | Electrophilic trifluoromethylation | Bench-stable, wide substrate scope. nih.gov |
| Nucleophilic | Ruppert-Prakash reagent (TMSCF₃) | Nucleophilic trifluoromethylation | Versatile for addition to carbonyls and other electrophiles. acs.org |
| Radical | Langlois' reagent (CF₃SO₂Na) | Radical trifluoromethylation | Can be used in photoredox catalysis under mild conditions. rsc.orgacs.org |
The unique electronic and physical properties imparted by the trifluoromethyl group make fluorinated compounds attractive building blocks for advanced materials. researchgate.net this compound could serve as a monomer for the synthesis of novel polymers, such as polyamides or polyimides. These materials might exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The presence of the polar amino group and the lipophilic trifluoromethyl group could also make it a candidate for the design of liquid crystals or other self-assembling systems.
Broader Implications for Organic Chemistry, Medicinal Chemistry, and Materials Science
The study of this compound and its derivatives has broader implications for several fields. In organic chemistry , it serves as a platform for developing and testing new synthetic methodologies, particularly in the realm of organofluorine chemistry. Understanding the reactivity of this polyfunctional molecule contributes to the fundamental knowledge of how different functional groups influence each other within a complex chemical architecture.
In medicinal chemistry , the 4-amino-3-(trifluoromethyl)phenyl scaffold is a key component in a number of biologically active compounds. acs.orginnospk.com Its presence in drug candidates can lead to improved pharmacokinetic profiles, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Further exploration of derivatives of this compound could lead to the discovery of new therapeutic agents for a wide range of diseases.
In materials science , the incorporation of fluorinated building blocks like this compound into polymers and other materials can lead to products with desirable properties such as low surface energy, high thermal stability, and unique dielectric properties. researchgate.net As the demand for high-performance materials continues to grow, the exploration of novel fluorinated monomers will remain an active area of research.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate, and what factors critically influence reaction yield?
Answer:
- Key Routes :
- Nitro Reduction Pathway : Introduce the nitro group at the 4-position of a trifluoromethyl-substituted benzene ring, followed by catalytic hydrogenation or chemical reduction to yield the amino group. For example, intermediates like N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide ( ) can be reduced to the corresponding amine.
- Esterification : React [4-amino-3-(trifluoromethyl)phenyl]acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP).
- Critical Parameters :
- Protecting Groups : Use acetyl or tert-butyl carbamate (Boc) to shield the amino group during trifluoromethyl introduction ( ).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility of intermediates ( ).
- Catalysis : Palladium or copper catalysts for cross-coupling reactions to install trifluoromethyl groups ().
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
Answer:
- Structural Confirmation :
- Purity Analysis :
Advanced: How can researchers address contradictions between theoretical and observed LCMS/HPLC data?
Answer:
- Common Discrepancies :
- Isomer Formation : Check for regioisomers (e.g., trifluoromethyl at position 3 vs. 4) via 2D NMR (NOESY, COSY) ().
- Degradation Products : Hydrolysis of the ester group under acidic/basic conditions generates acetic acid derivatives ().
- Mitigation Strategies :
- Orthogonal Methods : Validate with IR spectroscopy (C=O stretch ~1740 cm⁻¹ for esters) and elemental analysis.
- pH Adjustment : Stabilize the compound by maintaining neutral pH during analysis ().
Advanced: What strategies optimize regioselective trifluoromethylation during synthesis?
Answer:
- Directing Groups : Utilize meta-directing groups (e.g., nitro, acetyl) to guide trifluoromethylation to position 3 ( ).
- Cross-Coupling : Employ Suzuki-Miyaura reactions with trifluoromethyl boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄).
- Protection-Deprotection : Protect the amino group with Boc before trifluoromethylation, then deprotect with HCl/ethyl acetate ().
Advanced: How should stability studies under varying pH/temperature be designed to assess degradation pathways?
Answer:
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C/40°C for 24–72 hours. Monitor via HPLC ().
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Key Findings :
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Hazards :
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for fluorinated compounds ( ).
Advanced: What mechanistic insights explain side reactions during amino-ester coupling steps?
Answer:
- Side Reactions :
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
